molecular formula C22H28N2O2S2 B12136344 (5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12136344
M. Wt: 416.6 g/mol
InChI Key: ZRNKJMNHIUNASK-CYVLTUHYSA-N
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Description

The compound (5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted at positions 3 and 3. The 5Z configuration indicates the Z-stereochemistry of the benzylidene double bond, while the N3 substituent comprises a 4-(4-methylpiperidin-1-yl)-4-oxobutyl chain. Rhodanine derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties .

Properties

Molecular Formula

C22H28N2O2S2

Molecular Weight

416.6 g/mol

IUPAC Name

(5Z)-5-[(4-ethylphenyl)methylidene]-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H28N2O2S2/c1-3-17-6-8-18(9-7-17)15-19-21(26)24(22(27)28-19)12-4-5-20(25)23-13-10-16(2)11-14-23/h6-9,15-16H,3-5,10-14H2,1-2H3/b19-15-

InChI Key

ZRNKJMNHIUNASK-CYVLTUHYSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N3CCC(CC3)C

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N3CCC(CC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. The key steps include the formation of the thiazolidinone ring and the introduction of the benzylidene and piperidinyl substituents. Common reagents used in the synthesis include thioamides, aldehydes, and piperidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

(5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying thiazolidinone chemistry.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the thiazolidinone ring.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Rhodanine Derivatives

Compound Name Position 5 Substituent Position 3 Substituent Stereochemistry (C5)
Target Compound 4-ethylbenzylidene 4-(4-methylpiperidin-1-yl)-4-oxobutyl 5Z
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxothiazolidin-4-one 2-methylbenzylidene Phenyl 5Z
(5Z)-5-(2-Hydroxybenzylidene)-2-thioxothiazolidin-4-one methanol hemisolvate 2-hydroxybenzylidene None (methanol solvate) 5Z
(5Z)-5-Benzylidene-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-thioxothiazolidin-4-one Benzylidene 4-(4-methylpiperazin-1-yl)-4-oxobutyl 5Z
(5Z)-5-(4-Bromobenzylidene)-2-thioxothiazolidin-4-one 4-bromobenzylidene None 5Z

Key Observations :

  • The target compound’s 4-ethylbenzylidene group introduces steric bulk and moderate electron-donating effects compared to halogenated (e.g., 4-bromo ) or hydroxy-substituted benzylidenes .

Crystallographic Insights :

  • Structural analyses of analogs (e.g., 2-hydroxybenzylidene derivatives ) reveal planar thiazolidinone cores with torsion angles influenced by substituents.

Structure-Activity Relationships :

  • Electron-withdrawing groups (e.g., Br, Cl) on the benzylidene ring enhance biological potency by increasing electrophilicity .
  • The 4-ethyl group on the target compound’s benzylidene may reduce activity compared to halogenated analogs but improve metabolic stability.
  • The 4-methylpiperidinyl-oxobutyl chain could enhance interactions with enzymes or receptors via hydrogen bonding or hydrophobic effects .

Physicochemical Properties

Table 3: Calculated Properties of Rhodanine Derivatives

Compound logP* (Lipophilicity) Molecular Weight (g/mol) Hydrogen Bond Acceptors
Target Compound ~3.5 (estimated) 442.58 5
(5Z)-5-(2-Hydroxybenzylidene)-2-thioxothiazolidin-4-one 2.1 265.30 4
(5Z)-5-(4-Bromobenzylidene)-2-thioxothiazolidin-4-one 3.8 312.20 3

*logP values estimated using fragment-based methods.

Key Trends :

  • Polar groups (e.g., hydroxy in ) reduce logP but may limit membrane permeability.

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